Cas no 898433-08-4 (N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide)

N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
- N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide
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- Inchi: 1S/C23H22ClN3O3/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29)
- InChI Key: YBSXOVWTDJKYTM-UHFFFAOYSA-N
- SMILES: C(NCC(N1C2=C(C=CC=C2)CC1)C1=CC=CO1)(=O)C(NC1=CC=C(C)C(Cl)=C1)=O
N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2659-0170-1mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide |
898433-08-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2659-0170-4mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide |
898433-08-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2659-0170-25mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide |
898433-08-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2659-0170-5μmol |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide |
898433-08-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2659-0170-3mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide |
898433-08-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2659-0170-75mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide |
898433-08-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2659-0170-100mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide |
898433-08-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2659-0170-20mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide |
898433-08-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2659-0170-50mg |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide |
898433-08-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2659-0170-20μmol |
N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide |
898433-08-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide Related Literature
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Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
Additional information on N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide
Introduction to N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide (CAS No. 898433-08-4)
N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 898433-08-4, represents a fascinating blend of aromatic and heterocyclic moieties, which makes it a promising candidate for various biochemical applications.
The molecular structure of this compound features a 3-chloro-4-methylphenyl group attached to an ethylethanediamide backbone, which is further substituted with a 2,3-dihydro-1H-indol-1-yl moiety and a furan-2-yl group. This arrangement creates a multifaceted scaffold that is likely to interact with biological targets in diverse ways, making it an intriguing subject for further investigation.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The pharmaceutical industry has been particularly keen on exploring molecules that can interact with enzymes and receptors in unique ways, leading to the discovery of new therapeutic agents. N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide fits into this category, as its structural features suggest potential bioactivity.
One of the most compelling aspects of this compound is its ability to incorporate both aromatic and heterocyclic systems into a single molecule. The aromatic ring system, particularly the 3-chloro-4-methylphenyl group, is known for its ability to engage in π-stacking interactions and hydrophobic effects, which are crucial for binding affinity. On the other hand, the indole and furan moieties contribute to the compound's hydrogen bonding capabilities and can potentially enhance its solubility and bioavailability.
Recent studies have begun to explore the potential of this compound in various therapeutic contexts. For instance, researchers have been investigating its interactions with enzymes such as kinases and phosphodiesterases, which are often implicated in diseases like cancer and inflammatory disorders. The presence of the ethylethanediamide group suggests that this compound might have inhibitory effects on these enzymes, making it a candidate for drug development.
The synthesis of N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethylethanediamide involves several key steps that highlight the synthetic prowess required to construct such complex molecules. The process typically begins with the preparation of the 3-chloro-4-methylphenyl derivative, followed by functionalization with the indole and furan groups. The final step involves connecting these fragments through an ethylethanediamide linkage, which requires precise control over reaction conditions to ensure high yield and purity.
In terms of biological activity, preliminary studies have shown that this compound exhibits interesting properties when tested against various cellular models. For example, it has been observed to inhibit the activity of certain kinases at concentrations that are comparable to those of known therapeutic agents. Additionally, the compound's ability to cross cell membranes suggests that it might be suitable for oral administration, which would be a significant advantage in drug development.
The pharmacokinetic profile of N'-(3-chloro-4-methylphenyl)-N-2-(2,3-dihydro-1H-indol-1-y l)-2-(furan - 2 - yl)ethylethanediamide is another area of interest. Researchers are currently evaluating its stability in biological systems, as well as its metabolism and excretion pathways. These studies are crucial for understanding how the compound behaves within the body and for predicting its potential side effects.
One of the most exciting aspects of this research is the potential for structure-based drug design. By understanding how this compound interacts with its biological targets at a molecular level, scientists can make informed modifications to improve its efficacy and reduce any potential toxicity. This approach leverages computational methods such as molecular docking and simulations to predict how different structural variations might affect binding affinity and pharmacological activity.
The industrial significance of N'-(3-chloro - 4 - methylphenyl ) - N - 2 - ( 2 , 3 - dihydro - 1 H - indol - 1 - yl ) - 2 - ( furan - 2 - yl ) ethylethanediamide cannot be overstated. As more research emerges on its potential applications in medicine, there is likely to be increased investment in scaling up its production for both preclinical and clinical studies. This could pave the way for new treatments targeting various diseases where current options are limited or non-existent.
In conclusion, N'-(3-chloro - 4 - methylphenyl ) - N - 2 - ( 2 , 3 - dihydro - 1 H - indol - 1 - yl ) - 2 - ( furan - 2 - yl ) ethylethanediamide (CAS No. 898433084) is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure and preliminary biological activity make it an attractive candidate for further investigation. As research continues to uncover more about its properties and applications, this compound could play a vital role in developing new therapies for a range of diseases.
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